Nvp-lcq195

Catalog No.
S537862
CAS No.
902156-99-4
M.F
C17H19Cl2N5O4S
M. Wt
460.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-lcq195

CAS Number

902156-99-4

Product Name

Nvp-lcq195

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C17H19Cl2N5O4S

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25)

InChI Key

CCUXEBOOTMDSAM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

NVP-LCQ-195; NVP-LCQ 195; NVP-LCQ195. LCQ-195; LCQ 195; LCQ195; AT9311; AT-9311; AT 9311.

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Description

The exact mass of the compound Nvp-lcq195 is 459.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Multiple Myeloma

Continuous Non-Viable Particle Monitoring in Aseptic Processing

Cell Cycle Regulation

NVP-LCQ195 is a small molecule compound identified as a selective inhibitor of cyclin-dependent kinases (CDKs). Its chemical formula is C${27}$H${32}$N$_{4}$O, with a molecular weight of approximately 460.33 g/mol. This compound has gained attention in cancer research due to its ability to modulate CDK activity, which plays a crucial role in cell cycle regulation and tumor progression .

NVP-LCQ195 acts as a CDK inhibitor. CDKs rely on binding to specific partner proteins called cyclins to become active and regulate cell cycle progression []. NVP-LCQ195 disrupts this interaction by binding to the ATP binding pocket of CDKs, preventing them from binding to ATP (adenosine triphosphate), the energy source needed for their activity [, ]. This effectively halts cell cycle progression in cancer cells, potentially leading to cell death. Studies have shown that NVP-LCQ195 can induce cell cycle arrest and apoptosis (programmed cell death) in multiple myeloma cells [].

, primarily involving oxidation and hydrolysis. Under specific conditions, the compound can be oxidized to form various derivatives that may exhibit altered biological activities. Hydrolysis reactions also occur, particularly in physiological environments, leading to the formation of metabolites that can influence its pharmacokinetic properties .

NVP-LCQ195 has demonstrated significant biological activity as a CDK inhibitor. It has been shown to inhibit the activity of multiple CDKs, including CDK2 and CDK9, which are critical for cell division and transcription regulation. Notably, it exhibits similar potency across different cyclin partners, suggesting a unique mechanism of action that is less influenced by cyclin expression levels compared to other inhibitors . This characteristic may enhance its therapeutic potential in targeting various malignancies.

  • Formation of the core structure: This involves coupling key intermediates through amide or ester linkages.
  • Functionalization: Specific functional groups are introduced to enhance selectivity and potency.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

The detailed synthetic pathway can vary based on the specific laboratory protocols employed .

NVP-LCQ195 is primarily utilized in cancer research due to its ability to inhibit CDKs involved in tumor cell proliferation. Its applications include:

  • Preclinical studies: Evaluating its efficacy in various cancer models.
  • Mechanistic studies: Understanding the role of CDKs in cell cycle regulation and apoptosis.
  • Combination therapies: Investigating its potential synergistic effects when used with other anticancer agents.

Studies on NVP-LCQ195 have focused on its interactions with various CDK/cyclin complexes. Research indicates that the compound maintains consistent inhibitory effects regardless of cyclin co-expression, which contrasts with many other CDK inhibitors whose efficacy can vary significantly based on cyclin interactions. This unique property positions NVP-LCQ195 as a promising candidate for further development in targeted cancer therapies .

Several compounds share structural and functional similarities with NVP-LCQ195, including:

Compound NameStructure SimilarityPrimary TargetUnique Features
DinaciclibModerateCDK1, CDK2, CDK5Potency varies with cyclin partners
PalbociclibModerateCDK4, CDK6FDA-approved; specific for certain cancers
AT7519HighMultiple CDKsBroad-spectrum inhibitor
SB-1317HighCDK2Similar potency across cyclins

NVP-LCQ195 stands out due to its consistent inhibitory effects across different cyclins, making it a potentially more reliable option for therapeutic applications compared to others that may exhibit variable efficacy based on cyclin interactions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

459.0534807 g/mol

Monoisotopic Mass

459.0534807 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

NVP-LCQ195

Dates

Modify: 2023-08-15
1: McMillin DW, Delmore J, Negri J, Buon L, Jacobs HM, Laubach J, Jakubikova J,

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